molecular formula C10H22OS B14724218 1-(Ethanesulfinyl)octane CAS No. 13126-09-5

1-(Ethanesulfinyl)octane

Cat. No.: B14724218
CAS No.: 13126-09-5
M. Wt: 190.35 g/mol
InChI Key: OBEZKSPNIWCNFE-UHFFFAOYSA-N
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Description

1-(Ethanesulfinyl)octane is an organic compound with the molecular formula C10H22OS. It features a sulfoxide functional group attached to an octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfinyl)octane can be synthesized through several methods. One common approach involves the oxidation of thioethers to sulfoxides. For instance, the reaction of octyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfinyl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethanesulfinyl)octane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-(ethanesulfinyl)octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(Ethanesulfinyl)octane is unique due to its sulfoxide functional group, which imparts distinct chemical properties compared to simple hydrocarbons like octane or other sulfonic acids. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

13126-09-5

Molecular Formula

C10H22OS

Molecular Weight

190.35 g/mol

IUPAC Name

1-ethylsulfinyloctane

InChI

InChI=1S/C10H22OS/c1-3-5-6-7-8-9-10-12(11)4-2/h3-10H2,1-2H3

InChI Key

OBEZKSPNIWCNFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CC

Origin of Product

United States

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